molecular formula C11H13ClN4 B1609712 5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252722-86-4

5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1609712
M. Wt: 236.7 g/mol
InChI Key: ZYUZIQCTDGCTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C11H13ClN4 and its molecular weight is 236.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

252722-86-4

Product Name

5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C11H13ClN4

Molecular Weight

236.7 g/mol

IUPAC Name

5-chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H13ClN4/c12-8-6-13-10-9(8)11(15-7-14-10)16-4-2-1-3-5-16/h6-7H,1-5H2,(H,13,14,15)

InChI Key

ZYUZIQCTDGCTPB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=NC3=C2C(=CN3)Cl

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C(=CN3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product from Method R (57 mg, 0.3 mmol) was suspended in 3.0 mL of tert-butanol and to this solution was added piperidine (90 μL, 0.9 mmol) and the resulting system heated at reflux for 1 h. The reaction mixture was cooled to room temperature and water was added (4.0 mL). The solution was adjusted to pH 1 with 1 N HCl and then washed with ether. The aqueous layer was removed and adjusted to pH 12 with 2 N NaOH. The solution was then extracted 2×15 mL with dichloromethane and the combined organics washed with water then brine and dried over MgSO4. Evaporation of solvent afforded 45 mg of a yellow solid that was purified by silica-gel chromatography (3:1 ethyl acetate/hexanes) to yield 23 mg (32%) of the title compound as a light yellow solid. Mp 170-172° C. 1H NMR (400 MHz, CDCl3) δ: 1.67 -1.74 (m, 6H), 3.65-3.67 (m, 4H), 7.10 (s, 1H), 8.31 (s, 1H). LRMS: 237 (M+1).
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57 mg
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90 μL
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Synthesis routes and methods II

Procedure details

The product from Method I (57 mg, 0.3 mmol) was suspended in 3:0 mL of tert-butanol and to this solution was added piperidine (90 μL, 0.9 mmol) and the resulting system heated at reflux for 1 hour. The reaction mixture was cooled to room temperature and water was added (4.0 mL). The solution was adjusted to pH 1 with 1 N HCl and then washed with ether. The aqueous layer was removed and adjusted to pH 12 with 2 N NaOH. The solution was then extracted 2×15 mL with dichloromethane and the combined organics washed with water then brine and dried over MgSO4. Evaporation of solvent afforded 45 mg of a yellow solid that was purified by silica-gel chromatography (3:1 ethyl acetate/hexanes) to yield 23 mg (32%) of the title compound as a light yellow solid. Mp 170-172° C. 1H NMR (400 MHz, CDCl3)δ: 1.67-1.74 (m, 6H), 3.65-3.67 (m, 4H), 7.10 (s, 1H), 8.31 (s, 1H), LRMS: 237 (M+1).
Quantity
57 mg
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reactant
Reaction Step One
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0 mL
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90 μL
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